molecular formula C7H8ClNO3 B2665608 2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride CAS No. 2126160-66-3

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride

Cat. No.: B2665608
CAS No.: 2126160-66-3
M. Wt: 189.6
InChI Key: ZJOAPVKIWNKYRR-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The discovery of 2-(hydroxymethyl)pyridine-4-carboxylic acid hydrochloride is rooted in the broader exploration of pyridine carboxylic acid derivatives, which gained momentum in the mid-20th century with the commercialization of isonicotinic acid (pyridine-4-carboxylic acid). Early synthetic routes for pyridine-4-carboxylic acids involved the oxidation of 4-picoline using nitric acid, as demonstrated in a 1956 patent describing the production of isonicotinic acid from gamma picoline derivatives. These methods established foundational protocols for functionalizing pyridine rings at the 4-position, which later inspired modifications to introduce hydroxymethyl groups.

The specific synthesis of 2-(hydroxymethyl)isonicotinic acid was first reported in 2023 through hydrolysis of ethyl 2-(hydroxymethyl)isonicotinate using potassium hydroxide in a tetrahydrofuran-water system, followed by acidification with nitric acid. This two-step process highlighted the compound’s role as a versatile intermediate for further derivatization. The hydrochloride salt form, noted for its improved crystallinity and stability, emerged as a preferred variant for coordination chemistry applications, as evidenced by its inclusion in modern ligand design studies.

Significance in Pyridine Chemistry Research

This compound occupies a unique niche in pyridine chemistry due to its bifunctional structure, combining a hydroxymethyl group at the 2-position and a carboxylic acid at the 4-position. This arrangement enables dual reactivity: the hydroxymethyl group participates in etherification or esterification reactions, while the carboxylic acid facilitates metal coordination or amide bond formation. Such versatility has made it valuable in synthesizing metal-organic frameworks (MOFs), where its conjugate base acts as a bridging ligand through both nitrogen and oxygen atoms.

Comparative studies with isonicotinic acid derivatives reveal enhanced chelating capabilities due to the additional hydroxymethyl substituent, which introduces steric and electronic modifications to the pyridine ring. These properties are critical in catalysis and materials science, where precise control over ligand geometry and electron density is required. For example, its coordination polymers exhibit improved thermal stability compared to those derived from unsubstituted pyridinecarboxylic acids.

Current Research Landscape and Trends

Recent advancements focus on sustainable synthesis methods and applications in advanced materials. A 2022 study demonstrated the potential of biocatalytic routes for related hydroxymethylpyridines, such as the enzymatic oxidation of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine using recombinant microbial cells. While this method has not yet been applied to 2-(hydroxymethyl)pyridine-4-carboxylic acid, it underscores a broader shift toward green chemistry in heterocyclic compound production.

Table 1: Recent Applications of Hydroxymethylpyridine Derivatives

Application Area Example Use Case Relevance to Target Compound
Coordination Chemistry MOFs for gas storage Enhanced ligand flexibility
Pharmaceuticals Isoniazid analogs for antimicrobial use Carboxylic acid bioisosterism
Polymer Science Crosslinking agents for biopolymers Hydroxymethyl reactivity

In materials science, the compound’s ability to form stable hydrogen-bonded networks has been exploited in crystal engineering. X-ray diffraction studies of its hydrochloride salt reveal a layered structure stabilized by O–H···Cl interactions, which could inform the design of proton-conductive materials. Additionally, its derivatives are being investigated as precursors for luminescent complexes in optoelectronic devices, leveraging the pyridine ring’s electron-deficient nature.

Structural Significance Among Pyridine Derivatives

The structural uniqueness of this compound lies in its substitution pattern. Unlike nicotinic or picolinic acid, where carboxylic groups occupy the 3- or 2-positions, respectively, the 4-carboxylic acid group in this compound creates a linear arrangement with the hydroxymethyl group at the 2-position. This configuration imposes distinct electronic effects:

  • Electronic Effects : The electron-withdrawing carboxylic acid group at the 4-position reduces electron density at the pyridine nitrogen, enhancing its Lewis basicity. Concurrently, the electron-donating hydroxymethyl group at the 2-position creates a push-pull effect, modulating reactivity in metal coordination.
  • Steric Considerations : The proximity of the hydroxymethyl and carboxylic acid groups introduces steric hindrance, limiting rotational freedom and favoring planar conformations in coordination complexes.

Structural Comparison with Key Pyridinecarboxylic Acids

Compound Substituent Positions Key Properties
Nicotinic Acid 3-carboxylic acid Vitamin B3 precursor
Picolinic Acid 2-carboxylic acid Metal chelation in biological systems
Isonicotinic Acid 4-carboxylic acid MOF construction
Target Compound 2-hydroxymethyl, 4-carboxylic Bifunctional ligand for catalysis

Properties

IUPAC Name

2-(hydroxymethyl)pyridine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c9-4-6-3-5(7(10)11)1-2-8-6;/h1-3,9H,4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOAPVKIWNKYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-66-3
Record name 2-(hydroxymethyl)pyridine-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-4-carboxylic acid as the starting material.

    Hydroxymethylation: The introduction of the hydroxymethyl group at the 2-position can be achieved through a hydroxymethylation reaction. This involves the reaction of pyridine-4-carboxylic acid with formaldehyde in the presence of a base such as sodium hydroxide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)pyridine-4-carboxylic acid.

    Reduction: 2-(Hydroxymethyl)pyridine-4-methanol.

    Substitution: 2-(Substituted methyl)pyridine-4-carboxylic acid derivatives.

Scientific Research Applications

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may act as a ligand that binds to metal ions, influencing enzyme activity and protein function. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Functional Groups

  • 2-(Phenylthio)pyrimidine-4-carboxylic Acid (3c): A pyrimidine analog synthesized via nucleophilic substitution of 2-chloropyrimidine-4-carboxylic acid with thiophenol. Unlike the target compound, this derivative features a sulfur-linked phenyl group and a pyrimidine core, which may reduce solubility compared to pyridine-based systems .
  • 2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic Acid Hydrochloride: Incorporates a morpholine ring at the 2-position. Industrial-grade purity (99%) is reported for this compound .
  • 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic Acid Hydrochloride : Substitution with an imidazole ring introduces nitrogen-rich heterocyclic character, which is advantageous in metal coordination or kinase inhibitor development. This compound is commercially available at 95% purity .
  • Its SMILES notation (CC(C)(C1=NC=CC(=C1)C(=O)O)O) highlights the branched hydroxyl group .

Physicochemical Properties

Hydrochloride salts generally exhibit high solubility in water and polar solvents. For example, pyridoxine hydrochloride is water-soluble (>100 mg/mL), a property likely shared by this compound due to its ionic nature . Substituents like morpholine or imidazole may alter logP values, impacting bioavailability.

Data Table: Structural and Commercial Comparison

Compound Name Molecular Formula CAS Number Key Substituents Purity Applications
2-(Hydroxymethyl)pyridine-4-carboxylic acid HCl C7H8ClNO3 Not provided 2-hydroxymethyl, 4-carboxylic acid N/A Synthetic intermediate
2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic acid HCl C12H17ClN2O3 1354958-10-3 2-morpholine 99% Pharmaceutical intermediate
2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid HCl C9H8ClN3O2 Not provided 2-imidazole 95% Kinase inhibitors, coordination
Pyridoxine Hydrochloride C8H12ClNO3 58-56-0 5-hydroxymethyl N/A Vitamin B6 supplement
4-Chloro-N-methylpyridine-2-carboxamide HCl C8H9Cl2N2O 61087-51-2 4-chloro, 2-methylamide N/A Drug intermediate

Biological Activity

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a hydroxymethyl group attached to the pyridine ring, contributing to its reactivity and biological interactions. Its chemical structure can be represented as follows:

C6H6ClNO3\text{C}_6\text{H}_6\text{ClN}\text{O}_3

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Receptor Modulation : It can alter the signaling pathways mediated by receptors, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have demonstrated that the compound shows cytotoxic activity against various cancer cell lines. For instance, complexes formed with platinum and this pyridine derivative were more effective against MCF7 breast cancer cells compared to other ligands .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which may contribute to its therapeutic applications in treating inflammatory diseases.
  • Antiviral Activity : Recent findings suggest that derivatives of this compound may possess antiviral properties, making them candidates for further development in antiviral therapies .

Case Studies

Several studies provide insights into the biological activity of this compound:

  • Study on Cytotoxicity : A study synthesized trans-Pt(II) complexes with this compound and tested their cytotoxicity on cell lines such as MCF7 and NCIH460. The results indicated a significant increase in cytotoxicity compared to other tested compounds, highlighting the importance of structural modifications on biological activity .
  • Antiviral Testing : Another study evaluated the antiviral effects of related compounds against influenza viruses. The results showed that specific modifications led to enhanced activity against both sensitive and resistant virus strains .

Data Table: Biological Activity Overview

Biological ActivityObservationsReference
CytotoxicityEffective against MCF7 and NCIH460 cell lines
Anti-inflammatoryPotential therapeutic applications
Antiviral ActivityEnhanced efficacy against influenza viruses

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride, and what experimental conditions are critical for high yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of halogenated precursors. For example, a chloromethyl group (e.g., in 2-chloro-4-(chloromethyl)pyridine hydrochloride) can undergo reduction using agents like NaBH₄ or LiAlH₄ under inert conditions . Polar solvents (DMF, DMSO) at elevated temperatures (60–80°C) enhance reaction efficiency. Post-synthesis, purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the hydroxymethyl (–CH₂OH) and carboxylic acid (–COOH) groups. Aromatic protons in the pyridine ring appear as distinct downfield signals .
  • IR : Stretching vibrations at ~3400 cm⁻¹ (O–H) and ~1700 cm⁻¹ (C=O) confirm functional groups.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Contradictions may arise from solvent polarity, temperature, or competing side reactions. Systematic Design of Experiments (DoE) can optimize conditions. For example, kinetic studies in DMSO vs. DMF reveal solvent effects on activation energy. High-resolution mass spectrometry (HRMS) tracks intermediate formation to identify competing pathways .

Q. What computational approaches predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s electron density, frontier molecular orbitals, and acid dissociation constants (pKa). These predict sites for electrophilic attack (e.g., carboxylic acid deprotonation) and stability under varying pH .

Q. How does the hydroxymethyl group influence the compound’s biological activity compared to analogs like 4-pyridinecarboxylic acid?

  • Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding capacity, affecting solubility and target binding. Comparative assays (e.g., enzyme inhibition studies) with 4-pyridinecarboxylic acid (lacking the hydroxymethyl group) quantify differences in IC₅₀ values. Molecular docking simulations (AutoDock Vina) further elucidate binding interactions .

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